6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one
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Overview
Description
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-({1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}METHYL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that includes a chromenone core, a thiazole ring, and a bicyclic azabicyclo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-4H-CHROMEN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromenone core, the introduction of the thiazole ring, and the attachment of the azabicyclo group. Each step requires specific reaction conditions, such as the use of particular solvents, temperatures, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
- 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-METHYL-4H-CHROMEN-4-ONE
Uniqueness
The uniqueness of 6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-4H-CHROMEN-4-ONE lies in its complex structure, which combines multiple functional groups and rings. This complexity provides it with unique chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C26H32N2O3S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C26H32N2O3S/c1-6-16-7-18-22(30)20(24-27-15(2)12-32-24)11-31-23(18)19(21(16)29)10-28-14-26(5)9-17(28)8-25(3,4)13-26/h7,11-12,17,29H,6,8-10,13-14H2,1-5H3 |
InChI Key |
MSVQRQDUIPRIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CC4(CC3CC(C4)(C)C)C)OC=C(C2=O)C5=NC(=CS5)C |
Origin of Product |
United States |
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